N-(4-methoxyphenyl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
説明
This compound is a structurally complex 1,2,4-triazole derivative characterized by a 4-phenyl-substituted triazole core. Key structural features include:
特性
IUPAC Name |
N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O4S/c1-35-22-12-8-19(9-13-22)16-25(33)28-17-24-30-31-27(32(24)21-6-4-3-5-7-21)37-18-26(34)29-20-10-14-23(36-2)15-11-20/h3-15H,16-18H2,1-2H3,(H,28,33)(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOOEZDUYKZKRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-methoxyphenyl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound featuring a triazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the synthesis, biological evaluations, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Formula: C₁₈H₂₀N₄O₄S
Molecular Weight: 372.44 g/mol
Synthesis
The synthesis of N-(4-methoxyphenyl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions including acetamido formation and triazole coupling reactions. The detailed synthetic pathway is often optimized to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring 1,2,4-triazole derivatives. For instance:
- Mechanism of Action: Compounds similar to N-(4-methoxyphenyl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines like MCF-7 (breast cancer cells). This is primarily attributed to their ability to disrupt microtubule polymerization .
- In Vitro Studies: In vitro studies reported IC₅₀ values indicating potent antiproliferative effects. For example, related compounds showed IC₅₀ values of 52 nM against MCF-7 cells and 74 nM against MDA-MB-231 triple-negative breast cancer cells .
- Selectivity: The selectivity of these compounds for cancer cells over non-tumorigenic cells has been documented, suggesting a favorable therapeutic index .
Antimicrobial Activity
The triazole moiety is known for its antimicrobial properties. Compounds with similar structures have demonstrated moderate to strong activity against various bacterial strains and fungi:
- Mechanism: The proposed mechanism involves inhibition of essential enzymes in microbial metabolism .
- Case Studies: In a study evaluating the antimicrobial efficacy of triazole derivatives, several compounds exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of triazole derivatives:
| Substituent | Effect on Activity |
|---|---|
| Methoxy groups | Enhance lipophilicity and cellular uptake |
| Acetamido moiety | Contributes to improved binding affinity |
| Triazole ring | Essential for anticancer activity |
類似化合物との比較
Key Structural Trends:
- Position 4: Substitution with phenyl, allyl, or ethyl groups modulates steric bulk and electronic properties. Allyl groups (e.g., 6a) enhance reactivity in nitric oxide donor applications .
- Position 5 : Aryl (phenyl, bromobenzofuran) or heterocyclic (pyridine) substituents influence target selectivity. Bromobenzofuran hybrids exhibit dual antibacterial and enzyme inhibition activities .
- Thioacetamide Linker : Replacement of 4-methoxyphenyl with acetylphenyl (6a) or dichlorophenyl (12) alters lipophilicity and binding affinity .
Enzyme Inhibition
- Target Compound : Predicted to inhibit acetylcholinesterase (AChE) or cyclooxygenase (COX) due to structural similarity to 7h and 7i (IC50 values: 18.2–22.4 µM for AChE) .
- Compound 7h (N-(2-Ethyl-6-methylphenyl)-2-[(5-(sulfonylpiperidinyl)-4-Ph-4H-triazol-3-yl)sulfanyl]acetamide) : Demonstrated AChE inhibition (IC50 = 18.2 µM) and antioxidant activity (IC50 = 34.5 µM) .
- Bromobenzofuran-Triazole Hybrids (10a–e) : Showed AChE inhibition (IC50 = 8.2–12.7 µM), surpassing reference drug donepezil (IC50 = 12.5 µM) .
Antibacterial Activity
Critical Notes:
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
